5-Oxo-1-phenylpyrrolidine-3-carboxylic acid
CAS No.: 39629-86-2
Cat. No.: VC20953046
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39629-86-2 |
---|---|
Molecular Formula | C11H11NO3 |
Molecular Weight | 205.21 g/mol |
IUPAC Name | 5-oxo-1-phenylpyrrolidine-3-carboxylic acid |
Standard InChI | InChI=1S/C11H11NO3/c13-10-6-8(11(14)15)7-12(10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) |
Standard InChI Key | GHTSPNBSVDWGED-UHFFFAOYSA-N |
SMILES | C1C(CN(C1=O)C2=CC=CC=C2)C(=O)O |
Canonical SMILES | C1C(CN(C1=O)C2=CC=CC=C2)C(=O)O |
Introduction
Chemical Identity and Structure
5-Oxo-1-phenylpyrrolidine-3-carboxylic acid (CAS: 39629-86-2) is characterized by a pyrrolidine ring featuring a phenyl substituent at nitrogen (position 1), a ketone group at position 5, and a carboxylic acid moiety at position 3. The compound's structure provides multiple reactive sites for further functionalization, making it valuable in synthetic organic chemistry.
Basic Identification Parameters
Table 1: Identification Parameters of 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid
Parameter | Information |
---|---|
CAS Number | 39629-86-2 |
Molecular Formula | C₁₁H₁₁NO₃ |
Molecular Weight | 205.21 g/mol |
Common Synonyms | 2-Oxo-1-phenylpyrrolidine-4-carboxylic acid; 5-oxo-1-phenyl-3-pyrrolidinecarboxylic acid |
InChI | InChI=1S/C11H11NO3/c13-10-6-8(11(14)15)7-12(10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) |
InChIKey | GHTSPNBSVDWGED-UHFFFAOYSA-N |
SMILES | C1C(CN(C1=O)C2=CC=CC=C2)C(=O)O |
Physical and Chemical Properties
The physical and chemical properties of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid influence its reactivity and handling characteristics for synthetic applications.
Table 2: Physical and Chemical Properties
Property | Value |
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Physical State | Solid |
Density | 1.343 g/cm³ |
Boiling Point | 494.6°C at 760 mmHg |
Flash Point | 252.9°C |
Melting Point | Not specified in available data |
Hazard Code | Description | Classification |
---|---|---|
H315 | Causes skin irritation | Warning: Skin corrosion/irritation |
H319 | Causes serious eye irritation | Warning: Serious eye damage/eye irritation |
H335 | May cause respiratory irritation | Warning: Specific target organ toxicity, single exposure; Respiratory tract irritation |
Synthetic Applications
Synthesis of Bischalcone Derivatives
One of the most significant applications of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid is its use as a starting material for synthesizing bischalcone derivatives. These derivatives are prepared through base-catalyzed Claisen-Schmidt condensation reactions. In a notable study, twelve new bischalcone derivatives were synthesized and evaluated for their biological activities .
Synthesis Protocol for Bischalcone Derivatives
The synthesis of (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid (BCOPCA) exemplifies the synthetic utility of this compound:
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5-Oxo-1-phenylpyrrolidine-3-carboxylic acid (0.005 mol, 1.025 g) is combined with p-chlorobenzaldehyde (0.005 mol, 0.705 g)
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The mixture is refluxed for 5-8 hours in 10 mL ethanol with pyridine (1 mL) as catalyst
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Upon cooling, the product is filtered and recrystallized from alcohol
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The synthesis typically yields approximately 56% of product with a melting point of 87-89°C
Morpholine Derivatives
Another important application involves the synthesis of 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid. This derivative has been the subject of detailed spectroscopic investigations and computational studies. The incorporation of the morpholine moiety introduces additional functionality and potential biological interactions .
Biological Activities
Antimicrobial Properties
Derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid have demonstrated significant antimicrobial activity. The bischalcone derivatives were tested against various microorganisms:
Table 4: Microorganisms Used in Antimicrobial Evaluation
Antioxidant Activity
The antioxidant properties of bischalcone derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid have been evaluated using the PFRAP (Potassium Ferricyanide Reducing Antioxidant Power) assay. Results indicated that some derivatives possess good antioxidant activity, suggesting potential applications as free radical scavengers . Out of twelve newly synthesized derivatives, four exhibited both antimicrobial and antioxidant activities.
Computational and Theoretical Studies
Density Functional Theory Analysis
Extensive computational studies have been performed on 5-oxo-1-phenylpyrrolidine-3-carboxylic acid derivatives using density functional theory (DFT). These studies provide valuable insights into the electronic structure, reactivity, and optical properties of these compounds.
The computational methods typically employed include:
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B3LYP and CAM-B3LYP hybrid functionals
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6-31G(d,p) basis sets
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Natural Bond Orbital (NBO) analysis
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Molecular Electrostatic Potential (MESP) calculations
These studies reveal important information about electron density distribution, bond strengths, and potential reactive sites within the molecules.
Non-Linear Optical Properties
The non-linear optical (NLO) properties of derivatives such as BCOPCA have been investigated through computational studies. The total first static hyperpolarizability (β₀) values (19.477 × 10⁻³⁰ and 16.924 × 10⁻³⁰ esu with different functionals) suggest potential applications in non-linear optical devices . These properties arise from the conjugated systems present in these derivatives and indicate their potential utility in materials science applications.
Spectroscopic Characterization
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid and its derivatives. ¹H and ¹³C NMR spectra are typically recorded using instruments such as Bruker 400 MHz spectrometers, with CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard .
Infrared and UV Spectroscopy
Infrared (IR) spectroscopy using potassium bromide (KBr) pellets and ultraviolet-visible (UV-vis) spectroscopy in the 200-500 nm range in chloroform are commonly employed for characterization of these compounds . These techniques provide valuable information about functional groups and electronic transitions within the molecules.
Mass Spectrometry
Mass spectrometry, particularly DART-MS (Direct Analysis in Real Time Mass Spectrometry), has been used to confirm the molecular weight and fragmentation patterns of derivatives. For example, BCOPCA shows a molecular ion peak at m/z 449, confirming its structure .
Related Compounds and Structural Analogs
1-Phenylpyrrolidine-3-carboxylic acid
This related compound (CAS: 933709-26-3) has a molecular formula of C₁₁H₁₃NO₂ and molecular weight of 191.23 g/mol. It differs from 5-oxo-1-phenylpyrrolidine-3-carboxylic acid by lacking the ketone group at position 5.
5-Oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylic acid
This analog (CAS: 96449-93-3) features an additional methyl group on the carbon connecting the phenyl group to the nitrogen of the pyrrolidine ring, resulting in a chiral center .
Table 5: Comparison of Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|
5-Oxo-1-phenylpyrrolidine-3-carboxylic acid | C₁₁H₁₁NO₃ | 205.21 | Reference structure |
1-Phenylpyrrolidine-3-carboxylic acid | C₁₁H₁₃NO₂ | 191.23 | No ketone at position 5 |
5-Oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylic acid | C₁₃H₁₅NO₃ | 233.26 | Additional methyl group |
Pharmaceutical Relevance
Application in CNS Drug Development
The 5-oxopyrrolidine scaffold is considered a privileged structure in medicinal chemistry, particularly for compounds targeting central nervous system (CNS) disorders. Fully substituted 5-oxopyrrolidines with a carbonyl moiety at position 3 are found in various bioactive molecules and natural products .
Examples include:
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Endothelin Receptor Antagonists
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Glutaminyl-Peptide CycloTransferase-Like (QPCTL) inhibitors for Alzheimer's disease treatment
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Natural products like heliotropamide A and bisavenanthramide B-6, which have acetylcholinesterase inhibitory activity and neuroprotective effects
Synthetic Methods for Pharmaceutical Applications
Advanced synthetic methods for creating pharmaceutically relevant derivatives include:
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Castagnoli–Cushman reaction combined with directed palladium-catalyzed C(sp³)–H functionalization
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Using 8-aminoquinoline-derivatized carboxylic group as a directing group
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Creating stereochemically dense 5-oxopyrrolidines from succinic anhydride and imines
Future Research Directions
Structure-Activity Relationship Studies
Further research into the structure-activity relationships of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid derivatives could yield compounds with enhanced biological activities. Systematic modification of substituents on the phenyl ring and at various positions of the pyrrolidine ring could provide valuable insights into optimal structural features for antimicrobial, antioxidant, and enzyme inhibitory activities.
Materials Science Applications
The promising non-linear optical properties observed in some derivatives suggest potential applications in materials science. Further investigation of structure-property relationships could lead to the development of new materials for optical devices and sensors.
Medicinal Chemistry Development
The proven enzyme inhibitory activity of related compounds indicates potential for development of therapeutic agents, particularly for neurodegenerative diseases. Further refinement of structure and functionality could yield compounds with improved pharmacokinetic properties and therapeutic efficacy.
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